molecular formula C16H14O4 B13809605 Methanone, (4-methoxyphenyl)(6-methyl-1,3-benzodioxol-5-yl)-

Methanone, (4-methoxyphenyl)(6-methyl-1,3-benzodioxol-5-yl)-

Cat. No.: B13809605
M. Wt: 270.28 g/mol
InChI Key: JYGNNBLJXBMUTO-UHFFFAOYSA-N
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Description

4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone is an organic compound with the molecular formula C16H14O4. It is known for its unique structure, which includes a methoxyphenyl group and a benzodioxole ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone typically involves the reaction of 4-methoxybenzaldehyde with 6-methyl-1,3-benzodioxole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone: This compound has a similar structure but with the methoxy group in a different position.

    4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone: This is the compound of interest.

Uniqueness

4-Methoxyphenyl(6-methyl-1,3-benzodioxol-5-yl)ketone is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(4-methoxyphenyl)-(6-methyl-1,3-benzodioxol-5-yl)methanone

InChI

InChI=1S/C16H14O4/c1-10-7-14-15(20-9-19-14)8-13(10)16(17)11-3-5-12(18-2)6-4-11/h3-8H,9H2,1-2H3

InChI Key

JYGNNBLJXBMUTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)OC)OCO2

Origin of Product

United States

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